Comparative Ulcerogenicity Index: 2-(2-Amino-acetoxy)-benzoic Acid vs. Aspirin
In a comparative study of amino acid prodrugs of 2-acetoxybenzoic acid (aspirin), the glycine ester conjugate, which is structurally analogous to the target compound 2-(2-amino-acetoxy)-benzoic acid, demonstrated a markedly lower ulcerogenic index compared to the parent drug, aspirin. While the exact ulcerogenic index for the target compound was not provided in the abstract, the study concludes a 'marked reduction' in ulcerogenic potential for this class of amino acid conjugates [1]. This suggests that 2-(2-amino-acetoxy)-benzoic acid, by virtue of its glycine ester linkage, is predicted to offer a significantly improved gastrointestinal safety margin over aspirin.
| Evidence Dimension | Ulcerogenic Index |
|---|---|
| Target Compound Data | Marked reduction in ulcerogenic index compared to aspirin (exact value not provided in abstract). |
| Comparator Or Baseline | Aspirin (2-Acetoxybenzoic acid) |
| Quantified Difference | Reported as 'marked reduction' (not quantified in available abstract). |
| Conditions | In vivo ulcerogenicity assessment in rats (methodology not specified in abstract). |
Why This Matters
For procurement, this justifies selecting the compound for research aiming to develop anti-inflammatory agents with a reduced risk of gastric damage, a key differentiator from conventional NSAIDs.
- [1] Jaliwala YA, Chaturvedi R, Rathore A, Pandit A, Mohanty PK. Synthesis and Evaluation of Prodrug of 2-Acetoxybenzoic Acid with Amino-Acids. Asian Journal of Research in Chemistry. 2011;4(11):1695-1700. View Source
